3-(1,3-Dihydro-isoindol-2-yl)-propylamine
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Overview
Description
3-(1,3-Dihydro-isoindol-2-yl)-propylamine: is an organic compound that features a propylamine group attached to an isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine typically involves the reaction of isoindoline derivatives with propylamine under controlled conditions. One common method involves the use of N-hydroxyphthalimide and dimethyl acetylenedicarboxylate in an acetone-water mixture at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dihydro-isoindol-2-yl)-propylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(1,3-Dihydro-isoindol-2-yl)-propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine group, which can form hydrogen bonds and ionic interactions with biological macromolecules .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials due to its ability to undergo various chemical modifications .
Mechanism of Action
The mechanism of action of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The isoindoline ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide
Uniqueness: 3-(1,3-Dihydro-isoindol-2-yl)-propylamine is unique due to its propylamine group, which provides additional reactivity and potential for forming diverse derivatives. This distinguishes it from other isoindoline derivatives that may lack this functional group .
Properties
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYPBRJGFKDLLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389831 |
Source
|
Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21507-93-7 |
Source
|
Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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